3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
3-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a heterocyclic compound featuring a 1,2,5-oxadiazol (furazan) core substituted at the 3-position with a benzamide group bearing a 3-methoxy substituent and at the 4-position with a 4-methoxyphenyl group. This structure combines aromatic and electron-donating methoxy groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-8-6-11(7-9-13)15-16(20-24-19-15)18-17(21)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROSIPWMKCNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, as mentioned above, can be scaled up for industrial applications, providing a more sustainable and efficient production method .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways
Mechanism of Action
The mechanism by which 3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moiety are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-donating groups (e.g., methoxy, methyl) increase solubility and may enhance metabolic stability. For example, the 3-methoxy group in the target compound likely improves lipophilicity compared to nitro or trifluoromethyl derivatives .
- Electron-withdrawing groups (e.g., nitro, CF3) lower melting points (e.g., 147°C for compound 40 vs. 242.5–244.8°C for bromo/CF3 derivative ) and may modulate reactivity in biological systems.
- Molecular Weight : Derivatives range from 309–411 g/mol, with trifluoromethyl and bromo substituents contributing to higher molecular weights .
Biological Activity
3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a methoxy group and an oxadiazole ring, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 337.4 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring facilitates the formation of hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is crucial for its anticancer properties as it may target enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Receptor Modulation : The methoxy and benzamide groups enhance binding affinity to various receptors, potentially modulating biological responses related to cell growth and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines by:
- Inhibiting Tumor Growth : Research indicates that compounds containing the oxadiazole moiety can effectively inhibit tumor growth by targeting key enzymes involved in DNA synthesis and repair .
- Mechanistic Studies : Molecular docking studies suggest that this compound can bind to specific proteins associated with cancer progression, providing a pathway for further drug development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Anticancer Effects :
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Contains triazole instead of oxadiazole | Different anticancer profile |
| Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate | Features an epoxide group | Varied applications in drug development |
The comparative analysis indicates that while structurally similar compounds may share some biological activities, their specific mechanisms and efficacy can vary significantly based on their functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
